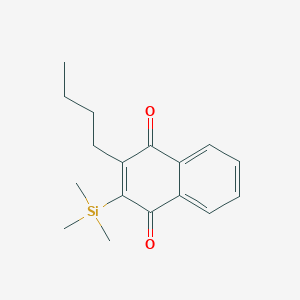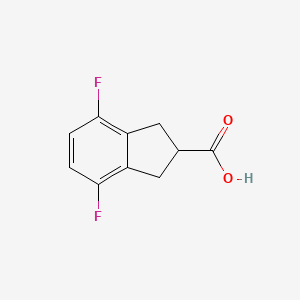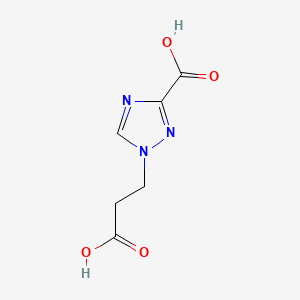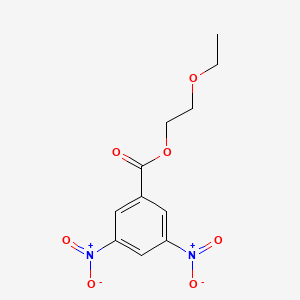
2-Ethoxyethyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₁₁H₁₂N₂O₇ and a molecular weight of 284.22 g/mol . This compound is a derivative of 3,5-dinitrobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethoxyethyl group. It is known for its applications in various fields, including chemistry and biology.
Métodos De Preparación
The synthesis of 2-Ethoxyethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding 3,5-dinitrobenzoyl chloride, which then reacts with 2-ethoxyethanol to yield the ester . This method is efficient and commonly used in laboratory settings.
Análisis De Reacciones Químicas
2-Ethoxyethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,5-dinitrobenzoic acid and 2-ethoxyethanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its antifungal properties, particularly against Candida species.
Industry: It is used in the preparation of various chemical derivatives and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl 3,5-dinitrobenzoate, particularly its antifungal activity, involves interference with the fungal cell membrane. The compound disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death . This multitarget mechanism involves various cellular processes, making it effective against multiple strains of fungi.
Comparación Con Compuestos Similares
2-Ethoxyethyl 3,5-dinitrobenzoate can be compared with other esters of 3,5-dinitrobenzoic acid, such as:
Ethyl 3,5-dinitrobenzoate: Known for its potent antifungal activity.
Propyl 3,5-dinitrobenzoate: Exhibits similar biological activity with a slightly different efficacy profile.
Benzyl 3,5-dinitrobenzoate: Used in various organic synthesis applications.
The uniqueness of this compound lies in its specific ethoxyethyl group, which imparts distinct chemical and biological properties compared to other esters.
Propiedades
Número CAS |
6943-77-7 |
|---|---|
Fórmula molecular |
C11H12N2O7 |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
2-ethoxyethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O7/c1-2-19-3-4-20-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3 |
Clave InChI |
SCXGAVJIYIXEAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


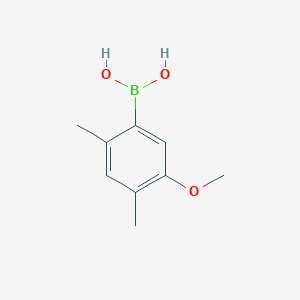
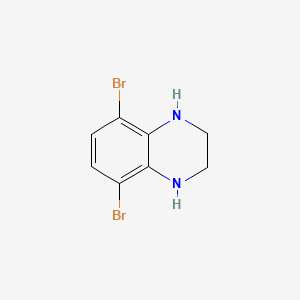
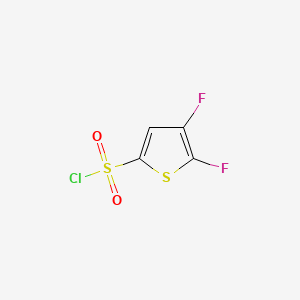
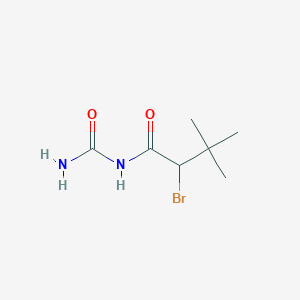
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
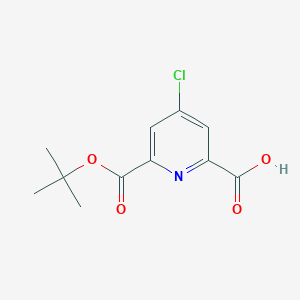
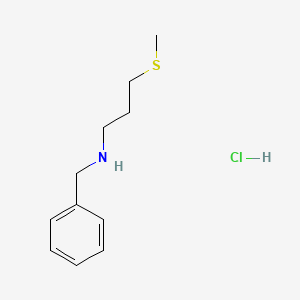
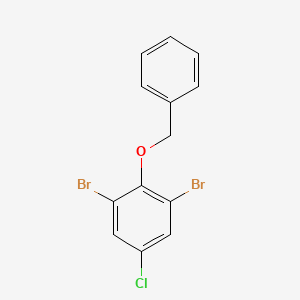
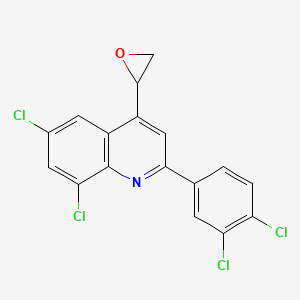
![1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)
